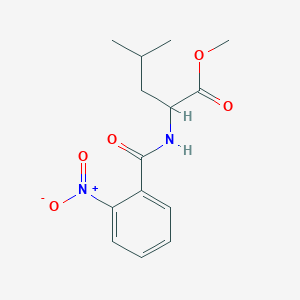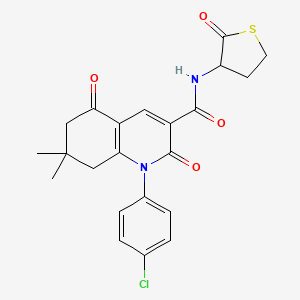![molecular formula C16H20N2O3 B3978765 2-[2-(butan-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3978765.png)
2-[2-(butan-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Overview
Description
2-[2-(butan-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is an organic compound that belongs to the class of acetamides It features a phenoxy group substituted with a butan-2-yl group and an oxazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(butan-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(butan-2-yl)phenol with an appropriate acylating agent to form the phenoxy intermediate.
Oxazole Ring Formation: The phenoxy intermediate is then reacted with a suitable oxazole precursor under controlled conditions to form the oxazole ring.
Acetamide Formation: Finally, the oxazole intermediate is reacted with an acetamide precursor to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(butan-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl, carbonyl, or carboxyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
2-[2-(butan-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of other valuable compounds and materials.
Mechanism of Action
The mechanism of action of 2-[2-(butan-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(butan-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be compared with other acetamide derivatives and oxazole-containing compounds, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-11(2)13-7-5-6-8-14(13)20-10-16(19)17-15-9-12(3)21-18-15/h5-9,11H,4,10H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPXVJOKAKRSJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B3978704.png)
![N-[2-(4-Methoxyphenyl)ethyl]-2-(N-phenylmethanesulfonamido)propanamide](/img/structure/B3978705.png)
![(3,4-dichlorophenyl)-[4-(4-fluoro-2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B3978710.png)
![4-(1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)-N-[4-(PYRIDIN-4-YLMETHYL)PHENYL]CYCLOHEXANE-1-CARBOXAMIDE](/img/structure/B3978727.png)
![ethyl 2-[(2-phenoxypropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3978731.png)

![N-CYCLOPROPYL-5-[4-(2-IODOBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B3978741.png)

![N-[(4-CHLOROPHENYL)METHYL]-10H-PHENOTHIAZINE-10-CARBOXAMIDE](/img/structure/B3978764.png)
![1-oxo-1-phenylpropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B3978777.png)
![1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(FURAN-2-CARBONYL)PIPERAZINE](/img/structure/B3978785.png)
![N-[3-(acetylamino)phenyl]-3-phenylbutanamide](/img/structure/B3978789.png)
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3978792.png)
